molecular formula C11H8BrNO4 B250623 (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid

Cat. No. B250623
M. Wt: 298.09 g/mol
InChI Key: QMJWLTUBMZFFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid, also known as BR-3AA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of immune cells, such as macrophages and T cells. In cancer cells, (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid induces apoptosis through the activation of caspase enzymes, leading to cell death.

Advantages and Limitations for Lab Experiments

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its potential side effects and toxicity.

Future Directions

There are several future directions for research on (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential clinical applications. Another area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to improve insulin sensitivity and reduce adipose tissue inflammation in animal models, suggesting it may have therapeutic potential in these diseases. Finally, further studies are needed to fully understand the mechanism of action of (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid and its potential side effects in humans.

Synthesis Methods

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid can be synthesized through a multi-step process that involves the reaction of 5-bromoindole with chloroacetic acid, followed by hydrolysis and decarboxylation. This method yields a high purity product that can be used for further research.

Scientific Research Applications

(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.

properties

IUPAC Name

5-bromo-3-(carboxymethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWLTUBMZFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269101
Record name 5-Bromo-2-carboxy-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132623-09-7
Record name 5-Bromo-2-carboxy-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132623-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-carboxy-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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